

Benchmarking BML-280: A Comparative Guide to Industry-Standard PLD Inhibitors

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Compound of Interest

Compound Name: BML-280

Cat. No.: B611729

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phospholipase D (PLD) inhibitor **BML-280** against key industry-standard PLD inhibitors. The data presented is intended to assist researchers in selecting the most appropriate tool compound for their specific research needs in areas such as signal transduction, oncology, and neurodegenerative disease.

Introduction to PLD Inhibition

Phospholipase D (PLD) enzymes play a critical role in cellular signaling by hydrolyzing phosphatidylcholine to generate the second messenger phosphatidic acid. The two major isoforms, PLD1 and PLD2, are implicated in a variety of physiological and pathological processes, making them attractive targets for therapeutic intervention. A range of small molecule inhibitors have been developed to probe the function of these enzymes and for potential clinical applications. This guide focuses on the comparative performance of **BML-280**, a potent and selective PLD2 inhibitor, against other widely used inhibitors.

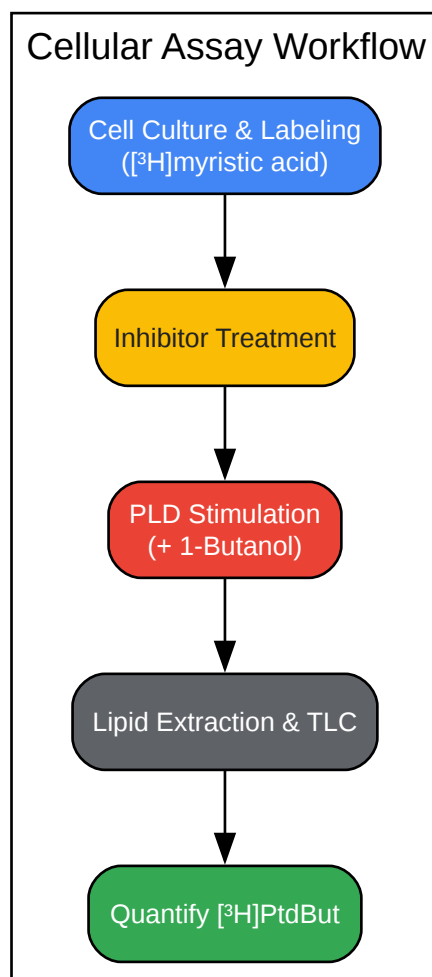
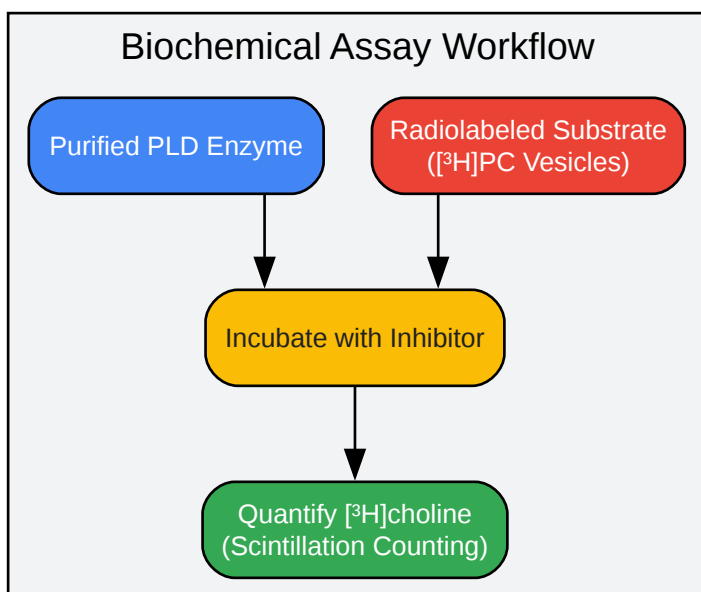
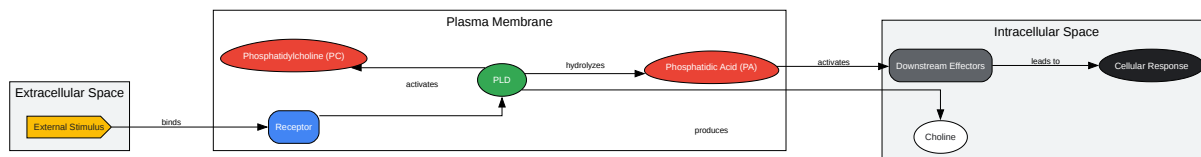
Quantitative Performance Comparison

The following table summarizes the in vitro inhibitory potency of **BML-280** and selected industry-standard PLD inhibitors. It is important to note that the inhibitory activity (IC₅₀) of **BML-280** was determined in a formyl-Met-Leu-Phe (fMLP)-stimulated PLD activity assay, which may not be directly comparable to the cellular and biochemical assays used for the other inhibitors.

Compound	Target(s)	Assay Type	PLD1 IC50 (nM)	PLD2 IC50 (nM)	Selectivity
BML-280	PLD2	fMLP-stimulated PLD activity	-	40 ± 10[1]	~21-fold for PLD2[1]
ML298	PLD2	Cellular	>20,000[2]	355[2]	>56-fold for PLD2
Biochemical	>20,000[3]	2,800[3]	>7-fold for PLD2		
ML299	PLD1/PLD2	Cellular	6[2]	20[2]	Dual Inhibitor
Biochemical	48	84	Dual Inhibitor		
ML395	PLD2	Cellular	>30,000[4]	360[4]	>83-fold for PLD2
Biochemical	>20,000[4]	8,700[4]	>2.3-fold for PLD2		

Signaling Pathway of Phospholipase D

The diagram below illustrates the canonical signaling pathway involving PLD. External stimuli activate cell surface receptors, leading to the recruitment and activation of PLD at the plasma membrane. PLD then catalyzes the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA, a critical lipid second messenger, can then engage various downstream effector proteins to modulate diverse cellular processes.



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